

# confirming the synergistic effect of methotrexate with (+)SHIN2 using (-)SHIN2

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## Compound of Interest

Compound Name: (-)SHIN2

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## Synergistic Takedown of Cancer Cell Metabolism: Methotrexate and (+)SHIN2

A potent anti-cancer strategy emerges from the synergistic combination of methotrexate (MTX), a long-standing chemotherapy agent, and (+)SHIN2, a novel inhibitor of serine hydroxymethyltransferase (SHMT). This guide delves into the experimental evidence demonstrating this synergy, utilizing the inactive enantiomer, **(-)SHIN2**, to confirm the specific activity of (+)SHIN2. The data presented herein provides a comprehensive overview for researchers and drug development professionals on the efficacy and mechanism of this promising therapeutic duo.

The combination of methotrexate and (+)SHIN2 has been shown to be more effective at inhibiting the proliferation of cancer cells, particularly in T-cell acute lymphoblastic leukemia (T-ALL), than either drug administered alone.<sup>[1][2][3]</sup> This synergistic relationship stems from their complementary roles in disrupting the folate metabolic pathway, a critical process for nucleotide synthesis and cellular proliferation.<sup>[1][4]</sup>

## The One-Two Punch Against Folate Metabolism

Methotrexate initiates the attack by inhibiting dihydrofolate reductase (DHFR). This enzyme is crucial for regenerating tetrahydrofolate (THF), a key carrier of one-carbon units.<sup>[4][5]</sup> The resulting depletion of THF sensitizes the cancer cells to the second blow, delivered by (+)SHIN2.<sup>[1][4]</sup> (+)SHIN2 is a potent and specific inhibitor of serine hydroxymethyltransferase

(SHMT), the enzyme responsible for converting serine to glycine and generating the one-carbon units that THF carries.[2][4][6] By targeting two sequential and critical steps in this pathway, the combination therapy effectively starves cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[4]

The specificity of this action is confirmed through the use of **(-)-SHIN2**, the inactive enantiomer of (+)SHIN2.[1][7] In experimental settings, **(-)-SHIN2** serves as a crucial negative control, demonstrating that the observed synergistic effect is directly attributable to the specific inhibitory action of the (+) enantiomer on SHMT.[1][7]

## Experimental Evidence of Synergy

The synergistic anti-leukemic activity of methotrexate and (+)SHIN2 has been robustly demonstrated in both in vitro and in vivo models of T-ALL.

### In Vitro Proliferation Assays

Studies on the human T-ALL cell line, Molt4, have quantitatively confirmed the synergistic interaction between MTX and (+)SHIN2. The half-maximal inhibitory concentration (IC50) of (+)SHIN2 was significantly reduced in the presence of sub-therapeutic concentrations of methotrexate, indicating a potentiation of its anti-proliferative effects.[1]

Treatment Group	Molt4 Cell Proliferation (Normalized)	IC50 of (+)SHIN2
(+)SHIN2 alone	Concentration-dependent decrease	~89 nM[8]
(+)SHIN2 + 20 nM MTX	Enhanced concentration-dependent decrease	Lowered[1]
(+)SHIN2 + 30 nM MTX	Further enhanced decrease	Lowered[1]
(+)SHIN2 + 40 nM MTX	Most significant decrease	Lowered[1]
(-)-SHIN2	No significant effect on proliferation[1][7]	> 10 µM[7]

Table 1: In vitro synergistic effect of (+)SHIN2 and methotrexate on Molt4 cell proliferation. The presence of methotrexate lowers the IC50 of (+)SHIN2, demonstrating synergy. (-)SHIN2 shows no significant activity, confirming the stereospecificity of the active compound.

Isobologram analysis of the combination treatment in Molt4 cells further confirmed a strong synergistic interaction, with the combination index values falling significantly below 1.[\[1\]](#)

## In Vivo Animal Studies

The synergistic efficacy of the combination therapy was also validated in a NOTCH1-driven murine model of T-ALL.[\[1\]](#)[\[9\]](#) Mice treated with the combination of (+)SHIN2 and methotrexate exhibited a significant reduction in tumor burden and a marked increase in survival compared to mice treated with either agent alone or a vehicle control.[\[1\]](#)[\[10\]](#)

Treatment Group	Median Survival (Days)	Change in Tumor Burden
Vehicle	~16 <a href="#">[1]</a>	Progressive increase
(+)SHIN2 (200 mg/kg)	~27 <a href="#">[1]</a>	Significant reduction <a href="#">[1]</a>
Methotrexate (10 mg/kg)	Moderate increase	Moderate reduction
(+)SHIN2 + Methotrexate	Significant increase > either single agent <a href="#">[1]</a> <a href="#">[10]</a>	Most significant reduction <a href="#">[1]</a> <a href="#">[10]</a>

Table 2: In vivo synergistic anti-leukemic effect of (+)SHIN2 and methotrexate in a mouse primary T-ALL model. The combination therapy significantly extends survival and reduces tumor burden compared to monotherapy.

## Experimental Protocols

### Cell Proliferation Assay

- Cell Culture: Molt4 human T-ALL cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Drug Treatment: Cells are seeded in 96-well plates at a density of 1 x 10<sup>4</sup> cells/well. A dilution series of (+)SHIN2, with or without fixed concentrations of methotrexate (e.g., 20, 30,

40 nM), is added to the wells. **(-)SHIN2** is used as a negative control in parallel experiments.

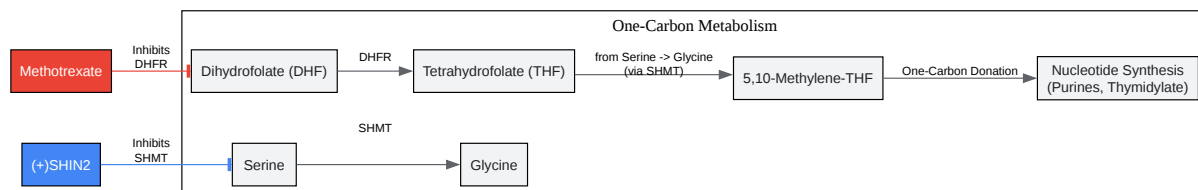
- Incubation: The plates are incubated for 72 hours.
- Viability Assessment: Cell viability is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
- Data Analysis: The results are normalized to DMSO-treated control cells. IC50 values are calculated using non-linear regression analysis. Synergy is quantified using isobologram analysis or the Chou-Talalay method to calculate a combination index.

## In Vivo Murine T-ALL Model

- Animal Model: A NOTCH1-driven murine T-ALL model is established by transplanting leukemic cells into recipient mice.
- Treatment Regimen: Once the leukemia is established (e.g., detectable by in vivo bioimaging), mice are randomized into four treatment groups: vehicle control, (+)SHIN2 alone (e.g., 200 mg/kg, intraperitoneal injection, twice daily), methotrexate alone (e.g., 10 mg/kg, intraperitoneal injection), and the combination of (+)SHIN2 and methotrexate.<sup>[9][10]</sup> A typical treatment cycle is 5 days on, 2 days off.<sup>[1]</sup>
- Monitoring: Tumor burden is monitored regularly using in vivo bioimaging of fluorescently labeled leukemia cells. The overall health and survival of the mice are also recorded.
- Data Analysis: Tumor burden is quantified from the bioimaging data. Survival data is analyzed using Kaplan-Meier curves and log-rank tests.

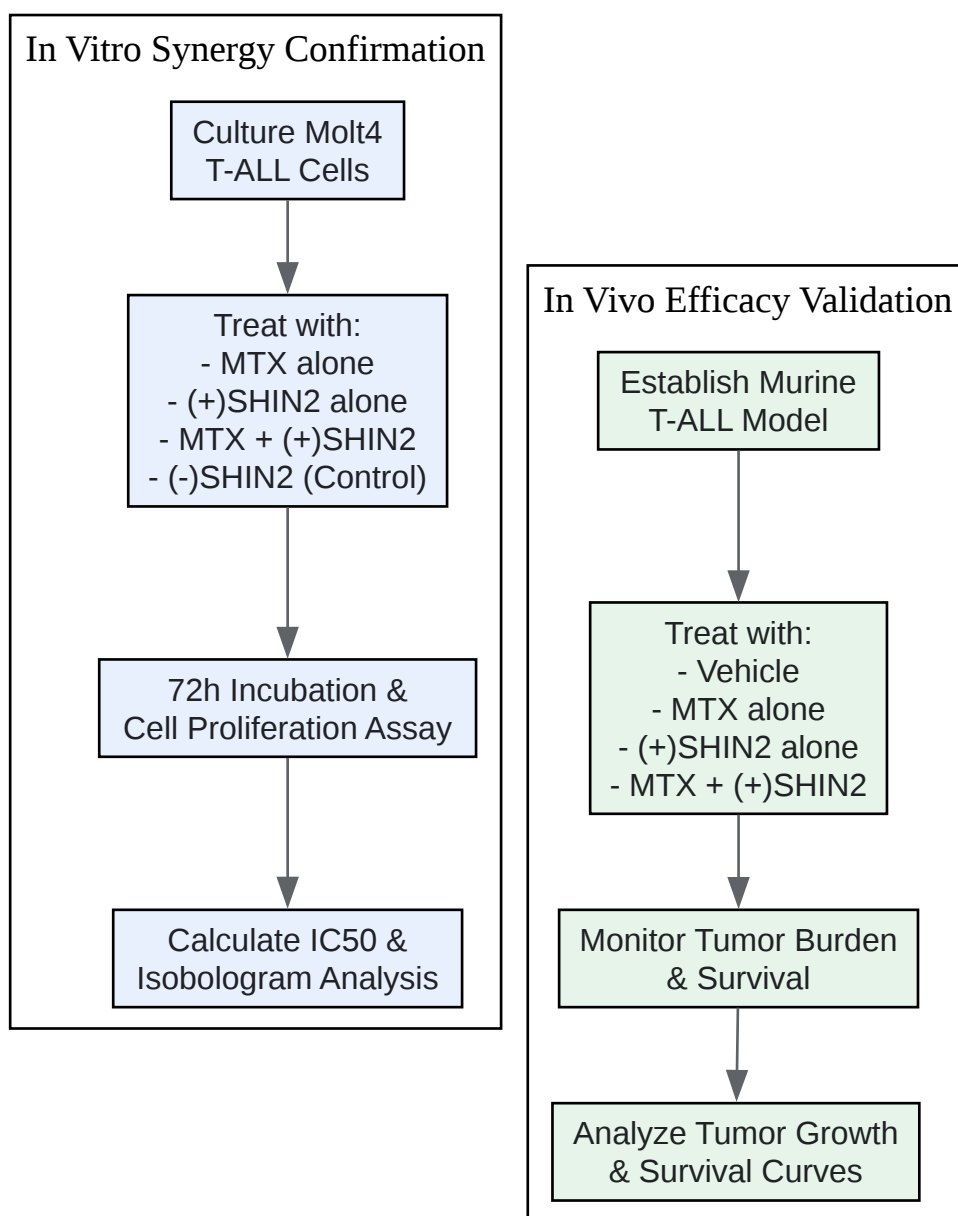
## Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway targeted by methotrexate and (+)SHIN2, and the experimental workflow used to confirm their synergy.



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Caption: Inhibition of the folate metabolism pathway by Methotrexate and (+)SHIN2.



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Caption: Workflow for confirming the synergistic effect of MTX and (+)SHIN2.

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